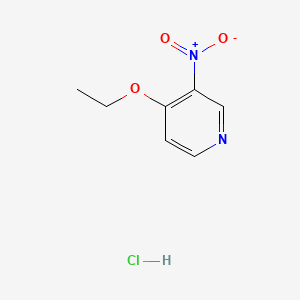

4-Ethoxy-3-nitropyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMWMLXQJBWURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496829 | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94602-04-7 | |

| Record name | 94602-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-3-nitropyridine hydrochloride chemical properties

An In-Depth Technical Guide to 4-Ethoxy-3-nitropyridine Hydrochloride: Properties, Applications, and Experimental Considerations

Introduction

This compound is a versatile heterocyclic compound that serves as a critical building block in various fields of chemical science.[1] Characterized by a pyridine ring functionalized with an ethoxy and a nitro group, this molecule's unique electronic and steric properties make it an important intermediate in the synthesis of complex molecules. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in a laboratory setting. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical science, and materials research.[1]

Core Chemical and Physical Properties

This compound is a white crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 94602-04-7 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃·HCl | [1] |

| Molecular Weight | 204.61 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 268-273 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1][4] |

| Synonyms | 3-Nitro-4-ethoxypyridine hydrochloride | [1] |

Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the reactivity of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution.

Proposed Synthetic Pathway

While specific synthesis routes for the hydrochloride salt are proprietary, a plausible pathway can be inferred from the reactivity of related pyridine N-oxides. A common strategy involves the nitration of a pyridine N-oxide, followed by nucleophilic substitution and subsequent deoxygenation and salt formation. The synthesis of related 4-ethoxypyridine-N-oxide has been described, highlighting the feasibility of such routes.[5][6][7]

Core Reactivity

The reactivity of 4-Ethoxy-3-nitropyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the nitro group. The nitro group itself can be a target for reduction to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. Furthermore, the ethoxy group can potentially be cleaved under harsh acidic conditions. The primary utility of this compound lies in its role as a scaffold where the nitro group can be transformed or used to direct further functionalization.

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor in several high-value chemical industries.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly relevant in the design of molecules targeting neurological disorders.[1] The substituted pyridine core is a common feature in many biologically active compounds, including kinase inhibitors. For instance, related 4-ethoxy-pyridone structures have been identified as potent and selective Met kinase inhibitors.[8]

-

Agrochemical Chemistry : It is employed in the development of modern agrochemicals, contributing to solutions for pest control and crop protection.[1]

-

Material Science : The compound is integrated into the formulation of advanced materials, such as specialized polymers and coatings, to enhance their durability and resistance to environmental degradation.[1]

-

Organic Chemistry Research : As a functionalized heterocycle, it serves as a versatile tool for organic chemists to explore novel reaction pathways and construct new chemical entities.[1]

Spectroscopic Characterization Profile

While a definitive spectrum for the hydrochloride salt is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data from its free base, 4-Ethoxy-3-nitropyridine, and analogous compounds.[9][10][11]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-9.0 ppm).- Quartet and triplet signals for the ethoxy group (-O-CH₂-CH₃) in the upfield region (δ 4.0-4.5 ppm for CH₂ and δ 1.0-1.5 ppm for CH₃). |

| ¹³C NMR | - Aromatic carbons in the pyridine ring (δ 120-160 ppm).- Carbon of the ethoxy group (-O-C H₂-CH₃) around δ 60-70 ppm.[10] |

| IR Spectroscopy | - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- C-O stretching for the ethoxy group.- Aromatic C=N and C=C stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak for the free base (C₇H₈N₂O₃) would be observed at m/z 168.15.[9][12] |

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[13][14][15]

Hazard Identification

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Protocol for Safe Handling

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[13][16]

-

Skin Contact : Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[13][14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[13]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[13]

Conclusion

This compound is a chemical intermediate of significant value. Its well-defined physical properties, predictable reactivity, and broad applicability make it a cornerstone for innovation in pharmaceuticals, agrochemicals, and material science. The insights provided in this guide are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work, paving the way for future discoveries and advancements.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 94602-04-7 [chemicalbook.com]

- 3. novasynorganics.com [novasynorganics.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 4-ethoxy-3-nitropyridine (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethoxy-3-nitropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure and properties of 4-Ethoxy-3-nitropyridine hydrochloride. This compound, a key building block in modern medicinal chemistry, holds significant potential for the development of novel therapeutics. This guide is structured to provide not just a repository of data, but a deeper understanding of the molecule's characteristics, from its synthesis and structural intricacies to its spectroscopic signature and practical applications. The methodologies and analyses presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, empowering researchers to confidently utilize this versatile compound in their drug discovery endeavors.

Introduction to this compound

This compound is a substituted pyridine derivative that has garnered attention in the pharmaceutical and agrochemical industries as a versatile synthetic intermediate.[1] Its molecular structure, featuring an ethoxy group at the 4-position and a nitro group at the 3-position of the pyridine ring, imparts a unique combination of reactivity and electronic properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable to a variety of reaction conditions.[1]

This guide will delve into the detailed molecular structure of this compound, providing insights into its synthesis, spectroscopic characterization, and key applications, particularly in the synthesis of biologically active molecules such as kinase inhibitors.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 94602-04-7 | [1][2] |

| Molecular Formula | C₇H₉ClN₂O₃ | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 268-273 °C | [1] |

| Purity (typical) | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. While specific, detailed protocols for this exact compound are not abundant in peer-reviewed literature, a reliable synthetic route can be constructed based on established methodologies for analogous substituted pyridines. The following protocol is a representative synthesis, combining the preparation of the free base, 4-Ethoxy-3-nitropyridine, from 4-hydroxy-3-nitropyridine, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Ethoxy-3-nitropyridine (Free Base)

The synthesis of 4-Ethoxy-3-nitropyridine can be achieved via a two-step process starting from 4-hydroxy-3-nitropyridine. The first step involves the chlorination of the hydroxyl group, followed by a nucleophilic substitution with ethanol.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

4-Hydroxy-3-nitropyridine can be converted to 4-chloro-3-nitropyridine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.

Step 2: Synthesis of 4-Ethoxy-3-nitropyridine

The resulting 4-chloro-3-nitropyridine is then subjected to a nucleophilic aromatic substitution reaction with sodium ethoxide, generated in situ from sodium metal and ethanol, to yield 4-ethoxy-3-nitropyridine.

Conversion to this compound

The free base, 4-Ethoxy-3-nitropyridine, is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.

Experimental Protocol: Representative Synthesis

Materials:

-

4-Hydroxy-3-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Anhydrous diethyl ether

-

Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 4-hydroxy-3-nitropyridine to an excess of phosphorus oxychloride. Add a catalytic amount of phosphorus pentachloride. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-nitropyridine.

-

Ethoxylation: In a separate flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol. To this solution, add the crude 4-chloro-3-nitropyridine. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-ethoxy-3-nitropyridine.

-

Purification of the Free Base: Purify the crude 4-ethoxy-3-nitropyridine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Formation of the Hydrochloride Salt: Dissolve the purified 4-ethoxy-3-nitropyridine in anhydrous diethyl ether. Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation is complete. Collect the resulting white crystalline solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Caption: Synthetic pathway for this compound.

Molecular Structure and Spectroscopic Characterization

A thorough understanding of the molecular structure of this compound is essential for predicting its reactivity and interactions in biological systems. Due to a lack of publicly available X-ray crystallographic data for this specific compound, we will rely on a combination of spectroscopic data from the free base and related compounds, as well as insights from computational chemistry, to elucidate its structural features.

Inferred Molecular Geometry from Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), on substituted pyridines and pyridine N-oxides provide valuable information about their molecular geometry and electronic structure.[3][4] For 4-Ethoxy-3-nitropyridine, the pyridine ring is expected to be planar. The electron-withdrawing nitro group at the 3-position and the electron-donating ethoxy group at the 4-position will influence the bond lengths and angles within the pyridine ring, as well as the electron density distribution. The hydrochloride salt formation will involve protonation of the pyridine nitrogen, leading to changes in the electronic structure and potentially influencing intermolecular interactions in the solid state.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the ethoxy group. The aromatic protons will likely appear as a set of coupled multiplets in the downfield region (typically δ 7.0-9.0 ppm). The ethoxy group will exhibit a quartet for the methylene protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃).

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxy-3-nitropyridine (Free Base)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H-2 | ~8.5 | C-2: ~150 |

| H-5 | ~7.0 | C-3: ~135 (with NO₂) |

| H-6 | ~8.3 | C-4: ~160 (with OEt) |

| -O-CH₂ -CH₃ | ~4.2 (q) | C-5: ~110 |

| -O-CH₂-CH₃ | ~1.4 (t) | C-6: ~145 |

| -O-C H₂-CH₃: ~65 | ||

| -O-CH₂-C H₃: ~14 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Caption: Numbering scheme for NMR assignments of 4-Ethoxy-3-nitropyridine.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ is expected due to the stretching of the N⁺-H bond of the pyridinium hydrochloride.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the ethoxy group.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (ethoxy group): A strong band around 1250 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the protonated free base [C₇H₈N₂O₃ + H]⁺ at m/z 169.1.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of the pyridine ring, which is activated by the nitro group towards nucleophilic substitution.[1] This allows for the introduction of various functional groups, leading to the synthesis of diverse libraries of compounds for biological screening.

One of the most significant applications of this compound is in the synthesis of imidazo[4,5-b]pyridines , a class of heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

Caption: General scheme for the use of 4-Ethoxy-3-nitropyridine HCl in the synthesis of kinase inhibitors.

The ethoxy group at the 4-position can also be a site for further modification or can influence the pharmacokinetic properties of the final drug molecule. The versatility of this compound makes it a key intermediate in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[1]

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the material safety data sheet (MSDS) before use.

-

General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is 0-8 °C.[1]

-

First Aid:

-

In case of skin contact: Immediately flush skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

References

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-Ethoxy-3-nitropyridine Hydrochloride

This guide provides a detailed exploration of 4-Ethoxy-3-nitropyridine hydrochloride, focusing on its role as a versatile synthetic intermediate in pharmaceutical and agrochemical research. For professionals in drug development and medicinal chemistry, understanding the reactivity of this compound is key to leveraging its potential in creating novel, biologically active molecules. The "mechanism of action" of this compound is best understood not through a direct pharmacological effect, but through the chemical transformations it is designed to facilitate.

Core Concepts: A Strategic Intermediate in Chemical Synthesis

This compound is a highly functionalized pyridine derivative valued as a critical building block in organic synthesis.[1] Its utility stems from the specific arrangement of its functional groups: an ethoxy group at the 4-position and a nitro group at the 3-position of the pyridine ring. This configuration dictates its chemical reactivity, making it a valuable precursor for a wide range of more complex molecules, particularly those with therapeutic potential.[1][2]

The pyridine ring itself is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs. Nitropyridines, in particular, are powerful precursors for creating diverse heterocyclic systems with activities ranging from antitumor to antiviral.[3] The primary mechanism through which this compound participates in synthesis is Nucleophilic Aromatic Substitution (SNAr) .

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 94602-04-7 | --INVALID-LINK--[1] |

| Molecular Formula | C7H8N2O3·HCl | --INVALID-LINK--[1] |

| Molecular Weight | 204.61 g/mol | --INVALID-LINK--[1] |

| Appearance | White crystalline powder | --INVALID-LINK--[1] |

| Melting Point | 268-273 °C | --INVALID-LINK--[1] |

| Storage Conditions | 0-8 °C | --INVALID-LINK--[1] |

The Mechanism of Action in Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The key to 4-Ethoxy-3-nitropyridine's utility is the electron-withdrawing nature of the nitro (-NO2) group. This group strongly reduces the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This activation is particularly pronounced at the ortho (C2) and para (C4) positions relative to the nitro group.

In the case of 4-Ethoxy-3-nitropyridine, the ethoxy group at the C4 position is a good leaving group, and this position is activated for nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (in this case, the ethoxide ion).

Caption: General SNAr mechanism on 4-Ethoxy-3-nitropyridine.

Experimental Protocol: Synthesis of 4-amino-3-nitropyridine

A practical application of 4-Ethoxy-3-nitropyridine's reactivity is its conversion to 4-amino-3-nitropyridine. This product is a valuable intermediate for the synthesis of various biologically active compounds, including kinase inhibitors, due to the presence of two modifiable functional groups (the nitro and amino groups). The following protocol is based on established synthetic methods.[5]

Reaction Scheme

Caption: Synthesis of 4-amino-3-nitropyridine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |

| 4-Ethoxy-3-nitropyridine | 1796-84-5 | 168.15 | 5.95 |

| Ammonium Acetate | 631-61-8 | 77.08 | 65 |

Step-by-Step Procedure

-

Apparatus Setup: Fit a 25 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Place the flask in an oil bath for heating.

-

Charging Reagents: Charge the flask with 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[5]

-

Reaction: Heat the reaction mixture to 120 °C. The solid mixture will melt to form a homogeneous liquid.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

-

Workup: After approximately 2.5 hours, or once TLC indicates completion, cool the reaction mixture to room temperature and pour it into water.[5]

-

Isolation: Collect the resulting yellow precipitate by filtration. Wash the solid with water.

-

Drying: Dry the isolated product in vacuo at 60 °C over phosphorus pentoxide to yield 4-amino-3-nitropyridine.[5]

This protocol provides a reliable method for producing a key synthetic intermediate, showcasing the practical application of the SNAr mechanism on 4-Ethoxy-3-nitropyridine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The product of the above reaction, 4-amino-3-nitropyridine, is a precursor for constructing more complex heterocyclic systems like imidazopyridines.[2][3] Imidazopyridine scaffolds are central to the development of various kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[6][7]

Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. By using 4-amino-3-nitropyridine as a starting point, medicinal chemists can perform further reactions, such as:

-

Reduction of the nitro group: Converting the -NO2 to an amino (-NH2) group, creating a diamino-pyridine derivative.

-

Cyclization reactions: Using the two amino groups to build a fused imidazole ring, forming the core imidazopyridine structure.

-

Further functionalization: Attaching various substituents to the imidazopyridine core to optimize binding to the target kinase, improve selectivity, and enhance pharmacokinetic properties.

Caption: Synthetic pathway from building block to active molecule.

Conclusion

This compound is a compound whose value lies not in its own biological activity, but in its strategic role as a synthetic intermediate. Its "mechanism of action" is fundamentally a chemical one, centered on the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring, allowing for the displacement of the ethoxy group by a variety of nucleophiles. This reactivity provides a reliable and efficient route to key intermediates, such as 4-amino-3-nitropyridine, which are instrumental in the synthesis of complex, high-value molecules like kinase inhibitors. For researchers in drug discovery and development, a thorough understanding of this compound's synthetic utility is essential for the rational design and creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 4-Ethoxy-3-nitropyridine Hydrochloride

This guide provides a comprehensive analysis of the spectral characteristics of 4-Ethoxy-3-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1] The structural elucidation of this compound is paramount for quality control and reaction monitoring. Herein, we delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals.

While publicly available experimental spectra for this specific hydrochloride salt are scarce, this guide synthesizes established principles of spectroscopy to present a robust, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The provided data and interpretations are founded on the analysis of the constituent functional groups and the known effects of protonation on the pyridine ring.[2][3]

Molecular Structure and Spectroscopic Implications

This compound possesses a unique electronic architecture that dictates its spectral features. The pyridine ring is substituted with an electron-donating ethoxy group at the 4-position and a powerful electron-withdrawing nitro group at the 3-position. Furthermore, as a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation significantly influences the electron density distribution within the aromatic ring, leading to characteristic downfield shifts in NMR spectra and alterations in the vibrational modes observed in IR spectroscopy.[3]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, adherence to rigorous experimental protocols is essential. The following are step-by-step methodologies for obtaining NMR and IR spectra for a solid sample like this compound.

NMR Spectroscopy

Rationale for Solvent Selection: The choice of solvent is critical for NMR analysis. For hydrochloride salts, a deuterated protic solvent like Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD) is often suitable. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice due to its ability to dissolve a wide range of compounds and its characteristic solvent peaks that are easily identifiable. For this guide, we will consider DMSO-d₆ as the solvent.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Infrared (IR) Spectroscopy

Rationale for Sample Preparation Method: For solid samples, the Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality transmission IR spectra.[4][5][6] This method involves dispersing the analyte in a KBr matrix, which is transparent to IR radiation in the mid-IR region.[5]

Step-by-Step Protocol:

-

Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.[4]

-

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[4]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Data and Interpretation

The following sections detail the expected spectral data for this compound and provide a thorough interpretation based on established chemical principles.

¹H NMR Spectrum (Predicted)

The protonation of the pyridine nitrogen causes a general deshielding of the ring protons, resulting in downfield chemical shifts.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | d | 1H | H-2 | The proton at C-2 is adjacent to the positively charged nitrogen and is expected to be the most downfield. |

| ~8.65 | d | 1H | H-6 | The proton at C-6 is also adjacent to the pyridinium nitrogen, leading to a significant downfield shift. |

| ~7.50 | dd | 1H | H-5 | This proton is further from the nitrogen and is expected to be the most upfield of the aromatic protons. |

| ~4.40 | q | 2H | -OCH₂CH₃ | A typical quartet for a methylene group adjacent to a methyl group. |

| ~1.40 | t | 3H | -OCH₂CH₃ | A typical triplet for a methyl group adjacent to a methylene group. |

| ~14.0 | br s | 1H | N-H | The acidic proton on the nitrogen is expected to be a broad singlet at a very downfield chemical shift. |

¹³C NMR Spectrum (Predicted)

Similar to the ¹H NMR spectrum, the carbon atoms of the pyridinium ring are deshielded.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-4 | The carbon bearing the ethoxy group is expected to be significantly downfield. |

| ~148.0 | C-2 | Adjacent to the positively charged nitrogen, this carbon is highly deshielded. |

| ~145.0 | C-6 | Also adjacent to the nitrogen, this carbon experiences a strong deshielding effect. |

| ~135.0 | C-3 | The carbon attached to the nitro group. |

| ~110.0 | C-5 | The most upfield of the aromatic carbons. |

| ~68.0 | -OCH₂CH₃ | A typical chemical shift for an sp³ carbon attached to an oxygen atom. |

| ~14.0 | -OCH₂CH₃ | A typical chemical shift for an sp³ methyl carbon. |

IR Spectrum (Predicted)

The IR spectrum will be characterized by absorptions from the pyridinium ring, the nitro group, and the ethoxy group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridinium ring.[2] |

| ~2980-2850 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |

| ~1630-1580 | Strong | C=C and C=N stretching | Vibrations of the pyridinium ring.[2] |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch | A characteristic and intense band for aromatic nitro compounds.[7][8][9] |

| ~1360-1290 | Strong | Symmetric NO₂ stretch | Another strong, characteristic absorption for the nitro group.[7][8][9] |

| ~1250 | Strong | C-O-C asymmetric stretch | Characteristic of the ether linkage in the ethoxy group. |

| ~1050 | Strong | C-O-C symmetric stretch | Another characteristic vibration of the ether group. |

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams visualize the molecular structure and the workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR and IR spectral analysis.

Conclusion

The structural characterization of this compound through NMR and IR spectroscopy is a critical step in its application in scientific research. This guide provides a detailed, predictive framework for understanding its spectral properties. The protonated pyridine ring, in conjunction with the ethoxy and nitro substituents, results in a unique and identifiable spectral fingerprint. By following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

4-Ethoxy-3-nitropyridine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Ethoxy-3-nitropyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No. 94602-04-7). As a versatile intermediate in pharmaceutical, agrochemical, and materials science research, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes information from authoritative safety data sheets and chemical literature to provide a field-proven framework for its use.

Chemical & Physical Identity

This compound is a white crystalline powder.[1] Its unique molecular structure, featuring both nitro and ethoxy functional groups, makes it a valuable building block in organic synthesis.[1] However, these same functional groups contribute to its hazardous properties. It is stable under normal storage conditions.[3]

| Property | Value | Source(s) |

| CAS Number | 94602-04-7 | [4] |

| Molecular Formula | C₇H₈N₂O₃·HCl | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 268-273 °C | [1] |

| Solubility | No data available | [3][5] |

| Stability | Stable under normal conditions. Moisture sensitive. | [3][4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Caption: GHS Pictogram for Irritation/Sensitization.

Core Safety Directives: A Proactive Approach

A foundational principle of laboratory safety is the hierarchy of controls. This framework prioritizes the most effective measures for hazard mitigation. When working with this compound, this hierarchy must be rigorously applied.

Caption: Hierarchy of controls for hazard mitigation.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4] When weighing the solid, a ventilated balance enclosure (powder hood) is recommended to minimize aerosolization. Workstations must be equipped with readily accessible and tested eyewash stations and safety showers.[3]

Administrative Controls: Standardizing Safety

A written Standard Operating Procedure (SOP) specific to the use of this compound must be developed and approved. All personnel must receive documented training on this SOP and the contents of the Safety Data Sheet (SDS) before commencing work. The area where the compound is used should be clearly demarcated with appropriate hazard signage.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but serves as the essential final barrier to exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[4]

-

Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, and ensure they are inspected before each use.[4] A flame-retardant lab coat must be worn and kept fully fastened.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA-approved respirator appropriate for particulates should be used.[7]

Standard Operating Protocols

Weighing and Handling the Solid Compound

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

-

Staging: Place a tared weigh boat on the analytical balance inside the enclosure. Also place a spatula, the stock container, and a labeled receiving vessel inside the hood.

-

Dispensing: Carefully open the stock container. Using the spatula, transfer the required amount of the white crystalline powder to the weigh boat. Avoid generating dust. Close the stock container immediately after dispensing.

-

Transfer: Carefully transfer the weighed powder to the designated receiving vessel.

-

Decontamination: Gently wipe the spatula and any contaminated surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

Preparing Solutions

-

Solvent Addition: Conduct this procedure in a chemical fume hood. Add the weighed this compound to a suitable vessel.

-

Dissolution: Slowly add the chosen solvent to the vessel, stirring or agitating as required to facilitate dissolution. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.

-

Storage: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Incompatibility

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 0-8 °C.[1] Keep the container tightly closed to protect from moisture, as the compound is moisture-sensitive.[4] The storage area should be a locked cabinet or have restricted access.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these materials could lead to vigorous, potentially hazardous reactions.

Emergency Procedures: A Validated Response System

Prompt and correct action during an emergency is critical to minimizing harm.

Caption: Decision workflow for first aid response to exposure.

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If symptoms persist or if the person feels unwell, call a POISON CENTER or physician.[4]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[4]

-

Ingestion: If swallowed, clean the mouth with water and then drink plenty of water.[4] Do not induce vomiting. Seek medical attention if symptoms occur.[4]

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Contain: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[3] Place the collected material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area with a damp cloth.

-

Report: Report the incident to the appropriate safety officer or supervisor.

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[4][6] Disposal should be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of this material into the sewer system or the environment.

Toxicological and Reactivity Profile

-

Acute Toxicity: No specific quantitative data on acute toxicity (e.g., LD50 or LC50) is available for this product.[3][7] Therefore, it should be handled with the assumption of significant toxicity.

-

Hazardous Decomposition: Under normal use conditions, hazardous decomposition is not expected.[4] However, upon combustion, it may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[3][8]

-

Reactivity: The nitro group on the pyridine ring is known to be susceptible to nucleophilic substitution, which is a key aspect of its utility in synthesis but does not typically pose a safety hazard under normal laboratory conditions.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Ethoxy-3-Nitropyridine (CAS 1796-84-5) Industry Research 2025 [researchandmarkets.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3-nitropyridine Hydrochloride from Pyridine N-oxide

Executive Summary

4-Ethoxy-3-nitropyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it a versatile precursor for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents and advanced agrochemicals.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and logical multi-step synthesis of this compound, commencing from the readily available starting material, pyridine N-oxide. As your Senior Application Scientist, this document moves beyond a mere recitation of steps, delving into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a safe, efficient, and reproducible synthesis. Each protocol is presented as a self-validating system, grounded in authoritative literature and field-proven insights, to empower researchers and drug development professionals in their synthetic endeavors.

The Strategic Approach: A Multi-Step Synthetic Pathway

The transformation of pyridine N-oxide into this compound is not a single-step conversion but a strategic sequence of reactions. Each step is designed to install the required functional groups with high regioselectivity and in good yield. The N-oxide functionality of the starting material is crucial; it activates the pyridine ring, particularly at the 4-position, for electrophilic substitution and subsequent nucleophilic displacement reactions that would be challenging on the parent pyridine ring.[3]

The chosen pathway involves an initial nitration, followed by a series of functional group interconversions to build the target molecule. This section outlines the complete workflow, which will be detailed mechanistically and procedurally in the subsequent sections.

Figure 1: Overall synthetic workflow from Pyridine N-oxide to the final hydrochloride salt.

Detailed Synthesis, Protocols, and Mechanistic Insights

This section provides a rigorous, step-by-step guide to the synthesis, complete with detailed experimental protocols and an expert discussion of the underlying chemical mechanisms.

Step 1: Electrophilic Nitration of Pyridine N-oxide

Core Objective: To regioselectively install a nitro group at the 4-position of the pyridine N-oxide ring.

Mechanistic Discussion: Standard electrophilic nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring. However, the N-oxide functionality fundamentally alters this reactivity. The oxygen atom donates electron density into the ring, particularly activating the 2- and 4-positions towards electrophilic attack.[3] Using a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which preferentially attacks the electron-rich 4-position to yield 4-nitropyridine N-oxide.[4][5]

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide [5]

-

Prepare Nitrating Mixture: In a flask cooled in an ice bath, cautiously and slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with continuous stirring. Allow the mixture to warm to 20°C before use.

-

Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.

-

Addition: Transfer the nitrating acid mixture to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

-

Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Causality Note: This elevated temperature is necessary to drive the electrophilic substitution to completion.

-

Work-up: Cool the mixture to room temperature and pour it carefully onto 150 g of crushed ice in a 1 L beaker.

-

Neutralization: Slowly and in portions, add a saturated sodium carbonate (Na₂CO₃) solution until the pH reaches 7-8. Be cautious of vigorous foaming. A yellow solid will precipitate.

-

Isolation: Collect the crude solid by suction filtration. To the crude product, add acetone to dissolve the desired product, leaving behind insoluble inorganic salts (sodium sulfate).

-

Purification: Filter off the insoluble salts. Evaporate the acetone from the filtrate under reduced pressure to yield the yellow product, 4-nitropyridine N-oxide. Recrystallize from acetone if further purity is required.

Step 2: Conversion to 4-Chloropyridine N-oxide

Core Objective: To replace the nitro group with a chlorine atom, a more versatile leaving group for the subsequent nucleophilic substitution.

Mechanistic Discussion: While the nitro group itself can be displaced, converting it to a chloro group is often more efficient. This transformation is achieved by reacting 4-nitropyridine 1-oxide with acetyl chloride. The reaction proceeds through a vigorous, complex mechanism where the acetyl chloride acts as both a chlorinating and dehydrating agent, ultimately replacing the nitro functionality with a chlorine atom to yield 4-chloropyridine N-oxide.[6][7]

Experimental Protocol: Synthesis of 4-Chloropyridine N-oxide [6]

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, place 40 mL of acetyl chloride.

-

Addition: In small portions, carefully add 8.0 g of 4-nitropyridine 1-oxide to the acetyl chloride. A vigorous reaction may occur, requiring initial warming to start.

-

Heating: Once the initial reaction subsides, warm the mixture at approximately 50°C for 30 minutes to ensure the reaction goes to completion. A crystalline mass may form.

-

Work-up: Cautiously decompose the reaction mixture by adding it to ice water.

-

Neutralization & Extraction: Make the aqueous solution alkaline with sodium carbonate and extract it several times with chloroform.

-

Isolation: Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be crystallized from acetone to yield pure 4-chloropyridine N-oxide.

Step 3: Nucleophilic Substitution to 4-Ethoxypyridine N-oxide

Core Objective: To install the ethoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Discussion: The electron-withdrawing N-oxide group, along with the electronegative nitrogen atom in the ring, strongly activates the 4-position towards nucleophilic attack. The chlorine atom is an excellent leaving group in this context. Sodium ethoxide, a strong nucleophile, attacks the carbon atom bearing the chlorine, proceeding through a Meisenheimer complex intermediate. The subsequent departure of the chloride ion yields the desired 4-ethoxypyridine N-oxide.[8][9]

Experimental Protocol: Synthesis of 4-Ethoxypyridine N-oxide

-

Prepare Sodium Ethoxide: In a flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of absolute ethanol. Carefully add small pieces of sodium metal (approx. 0.5 g, 22 mmol) until fully dissolved to form sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloropyridine N-oxide (2.59 g, 20 mmol) in 10 mL of absolute ethanol.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, neutralize the excess base with a few drops of acetic acid. Remove the ethanol under reduced pressure.

-

Isolation: Redissolve the residue in dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethoxypyridine N-oxide, which can be used in the next step, often without further purification.

Step 4: Regioselective Nitration of 4-Ethoxypyridine N-oxide

Core Objective: To install a nitro group at the 3-position, ortho to the activating ethoxy group.

Mechanistic Discussion: This is the second and final nitration step. The directing effects of the substituents are key. The ethoxy group is a strongly activating, ortho-, para-director. The N-oxide group is deactivating but directs meta to its position (i.e., the 3- and 5-positions). The combined electronic effects strongly favor electrophilic attack at the 3-position (ortho to the ethoxy group). Using the same nitrating mixture (HNO₃/H₂SO₄) ensures the generation of the nitronium ion for the substitution.

Experimental Protocol: Synthesis of 4-Ethoxy-3-nitropyridine N-oxide

-

Reaction Setup: In a flask cooled with an ice bath, add 4-ethoxypyridine N-oxide (2.78 g, 20 mmol) to 20 mL of concentrated sulfuric acid and stir until dissolved.

-

Nitration: Prepare a nitrating mixture of 3 mL of fuming nitric acid and 5 mL of concentrated sulfuric acid, pre-cooled in an ice bath. Add this mixture dropwise to the solution of the substrate, maintaining the internal temperature below 10°C.

-

Reaction: After addition, allow the mixture to stir at room temperature for 2 hours, then heat to 60°C for 1 hour to complete the reaction.

-

Work-up: Cool the reaction and pour it onto crushed ice.

-

Neutralization and Extraction: Carefully neutralize the solution with a cold, concentrated sodium hydroxide solution to pH 7-8. Extract the product multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 4-ethoxy-3-nitropyridine N-oxide.

Step 5 & 6: Deoxygenation and Hydrochloride Salt Formation

Core Objective: To remove the N-oxide to form the final pyridine base and then convert it into its stable hydrochloride salt.

Mechanistic Discussion: The N-oxide is removed via reduction. Phosphorus trichloride (PCl₃) is an effective oxygen scavenger for this purpose, reducing the N-oxide to the corresponding pyridine.[4] The resulting 4-ethoxy-3-nitropyridine is a basic compound. To improve its stability, handling, and solubility for pharmaceutical applications, it is converted to its hydrochloride salt by treatment with hydrochloric acid.[10]

Figure 2: Experimental workflow for the final deoxygenation and salt formation steps.

Experimental Protocol: Synthesis of this compound

-

Deoxygenation: Dissolve the crude 4-ethoxy-3-nitropyridine N-oxide from the previous step in 30 mL of chloroform and cool the solution to 0°C. Add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise. After addition, remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Work-up: Carefully pour the reaction mixture into ice water to quench the excess PCl₃. Separate the organic layer, and extract the aqueous layer again with chloroform.

-

Isolation of Base: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-ethoxy-3-nitropyridine as an oil or low-melting solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, bubble dry hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.

-

Final Product Isolation: The hydrochloride salt will precipitate immediately as a white or off-white solid. Collect the solid by suction filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield the final product, this compound.[1]

Summary of Reagents and Conditions

For clarity and ease of comparison, the key quantitative data for this synthetic pathway is summarized below.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Pyridine N-oxide | Fuming HNO₃, Conc. H₂SO₄ | None | 125-130°C | ~40-50%[5] |

| 2 | 4-Nitropyridine N-oxide | Acetyl Chloride | Acetyl Chloride | 50°C | ~55%[6] |

| 3 | 4-Chloropyridine N-oxide | Sodium Ethoxide | Ethanol | Reflux | ~80-90% |

| 4 | 4-Ethoxypyridine N-oxide | Fuming HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0°C to 60°C | ~70-80% |

| 5 | 4-Ethoxy-3-nitropyridine N-oxide | PCl₃ | Chloroform | 0°C to RT | >90% |

| 6 | 4-Ethoxy-3-nitropyridine | HCl (gas or solution) | Diethyl Ether | 0°C to RT | >95% |

Analytical Characterization

Confirming the identity and purity of the final product and key intermediates is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the final product, this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), and distinct aromatic proton signals whose chemical shifts are influenced by the substituents and the protonated nitrogen.[11][12]

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the molecular formula of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. A well-developed HPLC method can quantify the product and identify any remaining impurities.[13]

Critical Safety and Handling Protocols

This synthesis involves several highly corrosive, toxic, and reactive chemicals. Adherence to strict safety protocols is non-negotiable.

-

General Precautions: All manipulations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn at all times.[14] An eyewash station and safety shower must be readily accessible.

-

Nitrating Mixtures (HNO₃/H₂SO₄): These are extremely corrosive and powerful oxidizing agents.[15][16] They can cause severe burns on contact and react violently with organic materials. Always add acid slowly to other liquids, and prepare mixtures in an ice bath to control the exothermic reaction.

-

Phosphorus Trichloride (PCl₃): PCl₃ is toxic and reacts violently with water to release HCl gas. It should be handled with extreme care under an inert atmosphere. Work-up procedures involving quenching with water must be done slowly and in a well-ventilated fume hood.

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Acidic and chlorinated organic waste streams should be collected in separate, properly labeled containers.

Conclusion

The synthesis of this compound from pyridine N-oxide is a well-defined, multi-step process that leverages fundamental principles of heterocyclic chemistry. By carefully controlling reaction conditions and understanding the mechanistic basis for each transformation—from electrophilic substitution on the activated N-oxide ring to nucleophilic displacement and final functional group manipulations—researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary technical detail, procedural logic, and safety considerations to empower scientists in pharmaceutical and chemical development to successfully implement this synthesis in their laboratories.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. prepchem.com [prepchem.com]

- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrabase.com [spectrabase.com]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. Manufacturing and Analytical Characterization - Chemical - Analytical [eventscribe.net]

- 14. labproinc.com [labproinc.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Role of ethoxy and nitro groups in 4-Ethoxy-3-nitropyridine hydrochloride

An In-depth Technical Guide to the Role of Ethoxy and Nitro Groups in 4-Ethoxy-3-nitropyridine Hydrochloride

Abstract

This compound is a substituted pyridine derivative whose chemical reactivity and utility as a synthetic intermediate are fundamentally governed by the electronic interplay of its ethoxy and nitro functional groups.[1] This guide elucidates the distinct and synergistic roles of these substituents, providing a comprehensive analysis of their influence on the pyridine ring's electron density, reactivity, and regioselectivity. We will explore the underlying principles of electron-donating and electron-withdrawing effects, detail experimental protocols for the compound's synthesis and characterization, and discuss its applications in medicinal chemistry and materials science.[1] This document is intended to serve as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Architecture of a Versatile Intermediate

Substituted pyridines are a cornerstone of modern organic synthesis and medicinal chemistry, with their utility dictated by the nature and position of their functional groups. In this compound, the pyridine core is functionalized with two highly influential groups: an ethoxy group at the 4-position and a nitro group at the 3-position. This specific arrangement creates a unique electronic environment that makes the molecule a valuable precursor for the synthesis of more complex chemical entities.[1] It is widely used as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals and advanced materials.[1]

| Property | Value | Reference |

| CAS Number | 94602-04-7 | [1] |

| Molecular Formula | C₇H₈N₂O₃·HCl | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 268-273 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

The Electronic Tug-of-War: Ethoxy vs. Nitro

The reactivity of the pyridine ring is a direct consequence of the electronic effects exerted by its substituents. The ethoxy and nitro groups have opposing influences, creating a "push-pull" system that deforms the electron density of the aromatic ring and dictates its chemical behavior.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG).[2] It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by pulling electron density away from the carbon atoms.[2][3] This effect occurs through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms, as shown in its resonance structures. This delocalization creates positive character on the ring carbons, particularly at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing nature makes the pyridine ring significantly more electron-deficient, which is a key factor in its reactivity profile.[2][3]

The Ethoxy Group: A Modulating Electron Source

Conversely, the ethoxy group (-OCH₂CH₃) is generally considered an electron-donating group (EDG), primarily through resonance, although it also exerts a competing inductive effect.

-

Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This increases the electron density on the ring, especially at the ortho and para positions relative to the ethoxy group.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it inductively withdraws some electron density from the ring through the sigma bond.

In most alkoxy-substituted aromatics, the resonance-donating effect (+M) outweighs the inductive-withdrawing effect (-I), resulting in a net activation of the ring towards electrophilic substitution.

Synergistic Effects on the Pyridine Ring

In 4-ethoxy-3-nitropyridine, these two effects work in concert to create a highly polarized system. The ethoxy group "pushes" electron density into the ring via resonance, while the nitro group "pulls" it out. This push-pull dynamic dramatically influences the molecule's reactivity, particularly for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine nitrogen, makes the ring highly susceptible to attack by nucleophiles.[4] The positions ortho and para to the nitro group (C2 and C5) are significantly activated for such reactions.

Caption: Push-pull electronic effects of the substituents.

Reactivity and Synthetic Utility

The unique electronic landscape of this compound makes it an ideal substrate for specific transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group makes the pyridine ring highly electrophilic.[2][3] This is the dominant factor governing the molecule's reactivity. Nucleophiles can readily attack the electron-deficient ring, leading to the displacement of a leaving group. While the ethoxy group itself is not a good leaving group, the nitro group at the 3-position activates the entire ring system. In related systems like 4-nitropyridine-N-oxide, the nitro group is shown to be readily replaced by various nucleophiles.[5][6][7] This principle highlights the extreme activation conferred by a nitro group on a pyridine ring.

Caption: Regioselectivity map for nucleophilic attack.

Reduction of the Nitro Group

Another key transformation is the reduction of the nitro group to an amine. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties and reactivity of the pyridine ring. The resulting 4-ethoxy-pyridin-3-amine is a valuable building block for constructing more complex heterocyclic systems, often used in the synthesis of bioactive molecules.

Application in Drug Discovery

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry. The ability to selectively functionalize the ring makes 4-ethoxy-3-nitropyridine a key intermediate. For instance, related structures like 4-ethoxy-pyridones have been used to develop potent and selective Met kinase inhibitors for cancer therapy.[8] The ethoxy group in such compounds can improve properties like aqueous solubility and kinase selectivity.[8] This highlights how the functional groups on the starting material directly translate to desirable properties in the final drug candidate.

Experimental Protocols

A self-validating experimental workflow is crucial for ensuring reproducibility and accuracy. Below are representative protocols for the synthesis and characterization of this compound.

Synthesis Workflow

The synthesis typically involves the nitration of a 4-ethoxypyridine precursor, followed by conversion to the hydrochloride salt.

Caption: General synthetic workflow diagram.

Step-by-Step Synthesis:

-

Preparation of 4-Ethoxypyridine: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4-chloropyridine. Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethoxypyridine.

-

Nitration of 4-Ethoxypyridine: Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice-salt bath. Add 4-ethoxypyridine dropwise to the cooled nitrating mixture, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the product.

-

Isolation and Purification: Filter the crude 4-ethoxy-3-nitropyridine, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Formation of the Hydrochloride Salt: Dissolve the purified 4-ethoxy-3-nitropyridine in a dry, non-polar solvent such as diethyl ether. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield this compound.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic and electronic effects of the substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbon attached to the nitro group (C3) and those ortho/para to it will be shifted downfield due to its electron-withdrawing nature. |

| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-O stretching for the ether linkage, and aromatic C-H and C=N stretching bands. |

| HPLC | A single major peak under appropriate chromatographic conditions, confirming the purity of the compound (e.g., ≥99%).[1] |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the free base [C₇H₈N₂O₃ + H]⁺. |

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Avoid breathing dust, fumes, or vapors.[9][11] Use only in a well-ventilated area or outdoors.[9] Wash hands and any exposed skin thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible substances such as strong oxidizing agents.[10]

-

First Aid:

Conclusion

The ethoxy and nitro groups in this compound are not merely passive substituents; they are active directors of the molecule's chemical fate. The nitro group acts as a powerful activating group for nucleophilic substitution by creating a profound electron deficiency in the ring, while the ethoxy group modulates this effect and influences solubility and binding characteristics in downstream applications. This intricate electronic balance makes the compound a highly valuable and versatile building block for chemists in pharmaceutical and materials science, enabling the targeted synthesis of complex, high-value molecules. A thorough understanding of the roles of these functional groups is paramount for any scientist seeking to exploit the full synthetic potential of this important intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. brainly.com [brainly.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]